Ethyl 2-(4-cyanophenyl)-2-((ethoxycarbonyl)(phenyl)amino)acetate
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Overview
Description
Ethyl 2-(4-cyanophenyl)-2-((ethoxycarbonyl)(phenyl)amino)acetate is an organic compound that belongs to the class of esters Esters are commonly used in various chemical industries due to their diverse reactivity and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-cyanophenyl)-2-((ethoxycarbonyl)(phenyl)amino)acetate typically involves multi-step organic reactions. One common method is the esterification reaction, where an alcohol reacts with a carboxylic acid or its derivatives in the presence of an acid catalyst. The specific synthetic route may involve:
Formation of the cyanophenyl intermediate: This can be achieved through a nucleophilic substitution reaction where a cyanide ion reacts with a halogenated benzene derivative.
Introduction of the ethoxycarbonyl group: This step may involve the reaction of the intermediate with ethyl chloroformate in the presence of a base.
Formation of the final product: The final step involves the coupling of the intermediate with aniline or a substituted aniline derivative under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and solvents are carefully chosen to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-cyanophenyl)-2-((ethoxycarbonyl)(phenyl)amino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The phenyl and ethoxycarbonyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.
Substitution reagents: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: May serve as a building block for bioactive compounds or pharmaceuticals.
Medicine: Potential use in drug development due to its structural features.
Industry: Applications in the production of agrochemicals, dyes, and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-cyanophenyl)-2-((ethoxycarbonyl)(phenyl)amino)acetate depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the compound’s intended use and require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-nitrophenyl)-2-((ethoxycarbonyl)(phenyl)amino)acetate: Similar structure with a nitro group instead of a cyano group.
Ethyl 2-(4-methylphenyl)-2-((ethoxycarbonyl)(phenyl)amino)acetate: Similar structure with a methyl group instead of a cyano group.
Uniqueness
Ethyl 2-(4-cyanophenyl)-2-((ethoxycarbonyl)(phenyl)amino)acetate is unique due to the presence of the cyano group, which can impart different reactivity and properties compared to similar compounds with other substituents
Biological Activity
Ethyl 2-(4-cyanophenyl)-2-((ethoxycarbonyl)(phenyl)amino)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Compound Overview
- Chemical Name : this compound
- CAS Number : 40577-09-1
- Molecular Formula : C20H20N2O4
- Molecular Weight : 352.4 g/mol
The compound features a unique structure that includes an ethoxycarbonyl group, a cyanophenyl moiety, and an amino group, which may contribute to its biological reactivity and potential therapeutic applications .
Anticancer Potential
Compounds with structural similarities to this compound have been studied for their anticancer properties. For instance, compounds that include aromatic amines are known to exhibit significant cytotoxicity against various cancer cell lines. The presence of the cyanophenyl group in this compound may enhance its interaction with biological targets involved in cancer progression.
Case Study : A study on similar compounds demonstrated that modifications in the phenyl ring could lead to increased potency against cancer cell lines. The IC50 values for structurally related compounds ranged from 1.61 µg/mL to 1.98 µg/mL, indicating strong cytotoxic effects .
Compound Name | IC50 (µg/mL) | Biological Activity |
---|---|---|
Compound A | 1.61 | Antitumor |
Compound B | 1.98 | Antitumor |
This compound | TBD | TBD |
The proposed mechanism of action for this compound involves the inhibition of key enzymes such as carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Studies have shown that similar compounds can act as effective inhibitors of CA isoforms, leading to reduced tumor cell proliferation .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound suggests that the combination of the ethoxycarbonyl group and the cyanophenyl moiety is crucial for its biological activity. Variations in substituents on the phenyl ring significantly affect the compound's potency.
Key Features Influencing Activity:
- Substituents on the Phenyl Ring : Electron-donating groups enhance activity.
- Presence of Amino Groups : Essential for interaction with biological targets.
- Cyanophenyl Moiety : May facilitate stronger binding to enzymes.
Properties
Molecular Formula |
C20H20N2O4 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
ethyl 2-(4-cyanophenyl)-2-(N-ethoxycarbonylanilino)acetate |
InChI |
InChI=1S/C20H20N2O4/c1-3-25-19(23)18(16-12-10-15(14-21)11-13-16)22(20(24)26-4-2)17-8-6-5-7-9-17/h5-13,18H,3-4H2,1-2H3 |
InChI Key |
OXDULZOETDLMAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)C#N)N(C2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
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